2-(1-Methyl-1H-indol-3-yl)acetamide
Overview
Description
2-(1-Methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and an acetamide group at the 3-position of the indole ring.
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-1H-indol-3-yl)acetamide is tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction results in the arrest of cells in the G2/M phase of the cell cycle and induces cell apoptosis in a dose-dependent manner .
Biochemical Pathways
The compound affects the microtubule dynamics, a process of continuous polymerization and depolymerization . This process plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action leads to the inhibition of tubulin polymerization, which in turn arrests cells in the G2/M phase and induces apoptosis . This can lead to the death of cancer cells, as observed in vitro against HeLa, MCF-7, and HT-29 cancer cell lines .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Some indole derivatives have been shown to have antiproliferative activities against various cancer cell lines
Molecular Mechanism
Some indole derivatives have been shown to inhibit polymerization of tubulin in a manner consistent with colchicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of oxo derivatives such as this compound-3-one
Reduction: Formation of 2-(1-Methyl-1H-indol-3-yl)ethylamine
Substitution: Formation of halogenated or nitro-substituted indole derivatives
Scientific Research Applications
2-(1-Methyl-1H-indol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities. It has shown inhibitory effects against various bacterial and viral strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
- 5-Methoxy-2-methyl-3-indoleacetic acid
Uniqueness
2-(1-Methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer research. Additionally, its versatile chemical reactivity allows for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCCWRSRUINHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571956 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150114-41-3 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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